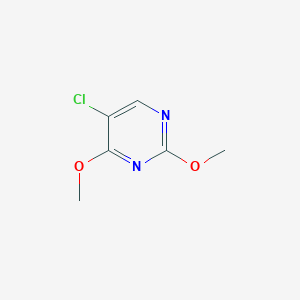

5-Chloro-2,4-dimethoxypyrimidine

Description

Significance of Halogenated Pyrimidine (B1678525) Derivatives in Chemical Synthesis

Halogenated pyrimidine derivatives are foundational components in the fields of medicinal chemistry and materials science. rsc.org The pyrimidine ring itself is a core structure in essential biomolecules, including the nucleobases uracil (B121893), thymine, and cytosine found in RNA and DNA. nih.gov The introduction of halogen atoms onto this biologically significant scaffold profoundly alters its chemical reactivity and physical properties. rsc.org

Halogenated pyrimidines are particularly important as versatile intermediates in synthetic chemistry for several reasons:

Reactive Sites for Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring, combined with the presence of electron-withdrawing halogen atoms, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various functional groups, such as amines, alkoxides, and thiols, by displacing the halide ions. beilstein-journals.org

Substrates for Cross-Coupling Reactions: The carbon-halogen bond serves as a handle for transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple precursors. nih.govrsc.org

Modulation of Biological Activity: The incorporation of halogens can significantly influence the pharmacological profile of a molecule. Halogen atoms can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org For instance, halogenated pyrimidines are key components in a wide range of therapeutic agents, including antiviral, anticancer, and antibacterial drugs. nih.govrsc.org

The strategic placement of different halogens and other substituents allows chemists to fine-tune the reactivity at each position, enabling regioselective and sequential reactions to build libraries of polysubstituted pyrimidine derivatives. beilstein-journals.org

Overview of Research Trends and Challenges Pertaining to 5-Chloro-2,4-dimethoxypyrimidine

Research involving this compound primarily focuses on its utility as a precursor for more complex, biologically active molecules, particularly in the realm of kinase inhibitors. The substitution pattern of this specific compound offers a distinct advantage: the methoxy (B1213986) groups at positions 2 and 4 direct reactivity, leaving the chlorine atom at the C5 position as a primary site for modification, often through cross-coupling reactions.

A significant trend is the use of such substituted pyrimidines as "privileged scaffolds." This term refers to molecular frameworks that can bind to multiple biological targets by modifying the substituents on the core structure. The pyrimidine core is a well-established scaffold for kinase inhibitors, which are crucial in treating diseases like cancer. Research has demonstrated that creating variations at the C5 position of the pyrimidine ring can modulate kinase activity. For example, in the development of inhibitors for plasmodial kinases like PfGSK3 and PfPK6, which are targets for antimalarial drugs, substitutions at the C5 position with halogens (chloro, bromo) were found to be well-tolerated or even beneficial for potency. nih.gov

The synthesis of 2,4,5-trisubstituted pyrimidines is a key area of investigation for developing potent and selective inhibitors. nih.gov The table below illustrates representative kinase inhibitors derived from pyrimidine scaffolds, highlighting the importance of substitution patterns in determining their biological targets and potency.

| Derivative Series | Target Kinase(s) | Therapeutic Area | IC₅₀ Value |

| IKK16 Analogue (23e) | PfGSK3 / PfPK6 | Antimalarial | 97 nM / 8 nM nih.gov |

| IKK16 Analogue (18r) | PfGSK3 | Antimalarial | 174 ± 16 nM nih.gov |

| IKK16 Analogue (18s) | PfGSK3 | Antimalarial | 165 ± 18 nM nih.gov |

Despite its utility, research faces challenges, often related to the synthesis of the necessary precursors. A common precursor, 2,4-dichloro-5-methoxypyrimidine, is typically synthesized by chlorinating 2,4-dihydroxy-5-methoxypyrimidine using agents like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com Challenges associated with this precursor synthesis include:

Harsh Reagents: The use of phosphorus oxychloride, often in large excess, requires careful handling and quenching procedures, which can be problematic on an industrial scale due to large heat release. google.com

Purification: The crude product from the chlorination reaction requires rigorous purification to remove byproducts and achieve the high purity needed for subsequent pharmaceutical applications.

Yield and Side Reactions: The synthesis can suffer from lower yields due to hydrolytic side reactions during workup, especially under strongly acidic conditions. google.com

Properties

IUPAC Name |

5-chloro-2,4-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAICPKWHCRGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558244 | |

| Record name | 5-Chloro-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123551-49-5 | |

| Record name | 5-Chloro-2,4-dimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123551-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 5 Chloro 2,4 Dimethoxypyrimidine

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of pyrimidine (B1678525) chemistry, and 5-Chloro-2,4-dimethoxypyrimidine is no exception. The electron-deficient nature of the pyrimidine ring, exacerbated by the electronegative chlorine atom, makes it susceptible to attack by nucleophiles.

Substitution of the Chlorine Atom with Diverse Nucleophiles

The chlorine atom at the C-5 position of this compound can be displaced by a variety of nucleophiles. This process is a versatile method for the synthesis of a wide range of substituted pyrimidine derivatives. The reactivity of the C-4 chloro group in analogous 2,4-dichloropyrimidines is generally higher than that of the C-2 chloro group, allowing for selective and stepwise substitutions. This principle of differential reactivity is a key strategy in the multi-step synthesis of complex pyrimidine-based molecules.

Common nucleophiles that can displace the chlorine atom include:

Amines: Primary and secondary amines react to form the corresponding 5-amino-2,4-dimethoxypyrimidine derivatives.

Alkoxides: Strong nucleophiles like alkoxides can lead to rapid substitution, even at low temperatures.

Thiols: Thiolates can be employed to introduce sulfur-containing functionalities.

The general mechanism for these reactions often proceeds through a nucleophilic aromatic substitution (SNAr) pathway, which is discussed in more detail in section 3.1.3.

Catalytic Enhancements in Nucleophilic Substitution Pathways

To improve reaction rates, yields, and selectivity, various catalytic systems have been developed for nucleophilic substitution reactions on pyrimidine rings.

While specific studies on sulfinate-catalyzed reactions of this compound are not prevalent, the use of sulfinates as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides is well-documented. nih.gov Pyridine sulfinates, for example, have been shown to be stable and effective nucleophiles for the synthesis of a broad range of linked heterocycles. nih.gov This methodology could potentially be applied to this compound to facilitate the introduction of various aryl or heteroaryl groups.

In a related context, sulfite (B76179) has been shown to catalyze nucleophilic substitution reactions in other pyrimidine systems, such as thiamin, through a multistep addition-elimination (SNAE) mechanism. acs.orgnih.gov This suggests that sulfur-based catalysts can play a significant role in activating pyrimidine rings towards substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Stille reaction, which couples an organotin compound with an organic halide, is a prominent example. wikipedia.orgjk-sci.comlibretexts.org This reaction has been applied to chloropyrimidines to introduce a variety of organic substituents. wuxiapptec.com The mechanism of the Stille reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

For dichloropyrimidine analogues, the reactivity of the chlorine atoms in cross-coupling reactions is generally C-4 > C-2, allowing for selective functionalization. This selectivity enables the stepwise introduction of different groups at these positions.

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions on Dichloropyrimidine Analogues

| Reaction | Catalyst/Reagents | Position of Functionalization | Resulting Product Type |

| Stille Coupling | Pd catalyst, Organostannane (R-SnBu₃) | Preferentially C-4 | 2-Chloro-4-aryl/vinyl-pyrimidine |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Boronic acid (R-B(OH)₂) | Preferentially C-4 | 2-Chloro-4-aryl/vinyl-pyrimidine |

| Sonogashira Coupling | Pd/Cu catalyst, Base (e.g., Et₃N), Terminal alkyne (R-C≡CH) | C-4 often more reactive | 2-Chloro-4-alkynyl-pyrimidine |

| Buchwald-Hartwig Amination | Pd or Cu catalyst, Base, Amine (R-NH₂) | Preferentially C-4 | 2-Chloro-4-amino-pyrimidine |

Data compiled from various sources detailing reactions on dichloropyrimidine systems.

Aromatic Nucleophilic Substitution (SNAr) Applications in Derivative Formation

The SNAr mechanism is a primary pathway for nucleophilic substitution on electron-deficient aromatic rings like pyrimidine. The pyrimidine ring's inherent electron deficiency, coupled with the electron-withdrawing nature of the chlorine atoms, activates the ring for nucleophilic attack.

The SNAr mechanism typically involves two steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom in this case), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (chloride ion).

The regioselectivity of SNAr reactions on substituted dichloropyrimidines can be sensitive to the nature of the other substituents on the ring. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, the C-4 position is generally more reactive towards nucleophilic attack. However, the presence of different substituents can alter this selectivity.

Radical Nucleophilic Substitution (SRN1) Mechanisms on Pyrimidine Systems

Beyond the more common SNAr pathway, nucleophilic substitution on pyrimidine systems can also proceed through a radical mechanism, specifically the SRN1 (substitution radical-nucleophilic unimolecular) mechanism. wikipedia.orgscienceinfo.com This reaction type is particularly relevant for aryl halides and does not require the presence of deactivating groups on the aromatic ring. wikipedia.org

The SRN1 mechanism is a chain process involving the following key steps: wikipedia.orgzlibrary.tochim.it

Initiation: An electron is transferred from a suitable donor to the substrate (the chloropyrimidine), forming a radical anion.

Fragmentation: The radical anion fragments, yielding an aryl radical and the halide anion.

Propagation: The aryl radical reacts with a nucleophile to form a new radical anion. This new radical anion then transfers an electron to another molecule of the starting substrate, propagating the chain reaction and forming the substitution product.

This mechanism has been observed in various electron-deficient aromatic rings, including pyrimidines. zlibrary.to The SRN1 pathway offers an alternative route for the synthesis of substituted pyrimidines, particularly when the conditions for SNAr are not favorable.

Electron Transfer Processes and Radical Anion Intermediates

The reactivity of halogenated pyrimidines is significantly influenced by their interaction with low-energy electrons, a process of interest in fields like radiosensitization. Studies on related compounds, such as 5-nitro-2,4-dichloropyrimidine, provide insight into the electron transfer processes relevant to this compound. When molecules like these interact with electrons, they can form transient negative ions, or radical anions. mdpi.comresearchgate.net The formation of a radical anion is a key step in the Sʀɴ1 (Unimolecular Radical Nucleophilic Substitution) mechanism. researchgate.netchim.it This process begins with a single electron transfer that generates a radical anion, which can then fragment by cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. chim.it

In studies of 5-nitro-2,4-dichloropyrimidine, electron attachment leads to the formation of various fragment ions, with the primary dissociation channels being the loss of NO₂ and NO. mdpi.comresearchgate.net The halogen substitution ensures that the radicals formed after this initial fragmentation are electronegative. researchgate.net These radical anion intermediates are central to the Sʀɴ1 reaction pathway, which allows for nucleophilic substitution on aromatic systems that might otherwise be unreactive. researchgate.net

Scope and Regioselectivity of Sʀɴ1 Reactions (e.g., with 6-Chloro-2,4-dimethoxypyrimidine)

The Sʀɴ1 mechanism has been effectively applied to halogenated pyrimidines, enabling the synthesis of various substituted derivatives. While direct studies on this compound are limited, research on the isomeric 6-Chloro-2,4-dimethoxypyrimidine demonstrates the scope of this reaction. This substrate reacts with a range of ketone enolates in liquid ammonia, although it often requires photostimulation to achieve satisfactory displacement of the chloride ion. acs.org

The Sʀɴ1 reaction of 6-Chloro-2,4-dimethoxypyrimidine with different nucleophiles has been shown to produce 6-substituted 2,4-dimethoxypyrimidines in good to excellent yields (50-95%). researchgate.net This highlights the broad applicability of the reaction for creating new carbon-carbon bonds on the pyrimidine ring. The reaction proceeds via a radical-chain mechanism, and its efficiency can be influenced by the structure of the nucleophile (the enolate ion). acs.org For instance, reactions of 4-chloro-2,6-dimethoxypyrimidine (B129315), another isomer, with the enolate of acetone (B3395972) required photostimulation and yielded the substitution product. acs.org

The table below summarizes the yields of Sʀɴ1 reactions between 4-chloro-2,6-dimethoxypyrimidine and various ketone enolates, illustrating the scope of the reaction.

| Ketone Nucleophile | Product | Reaction Time (min) | Yield (%) |

| Acetone | 4-(2-oxopropyl)-2,6-dimethoxypyrimidine | 60 | 60 |

| 2-Butanone | 4-(2-oxobutyl)-2,6-dimethoxypyrimidine | 60 | 70 |

| 3-Pentanone | 4-(3-oxo-2-pentyl)-2,6-dimethoxypyrimidine | 60 | 72 |

Data sourced from studies on 4-chloro-2,6-dimethoxypyrimidine, a structural isomer, to illustrate the Sʀɴ1 reaction scope. acs.org

Photostimulated Reaction Pathways

Many Sʀɴ1 reactions involving heteroaromatic compounds require an initiation step, which can often be achieved through photostimulation. researchgate.net For chlorodimethoxypyrimidines, such as the 4-chloro-2,6-dimethoxy and 6-chloro-2,4-dimethoxy isomers, irradiation with light (e.g., at 350 nm) is necessary for the satisfactory displacement of the chloride by nucleophiles like ketone enolates. acs.org In the absence of light, these reactions often result in low yields or fail to proceed altogether, with the starting material being recovered. acs.org

The photochemical stimulation facilitates the initial electron transfer, which is the key step to starting the radical-chain propagation cycle of the Sʀɴ1 mechanism. chim.it This method has proven essential for expanding the utility of Sʀɴ1 reactions to less reactive heteroaromatic substrates. acs.org

Electrophilic Substitution on Pyrimidine Ring Systems

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for aromatic compounds. wikipedia.orgmasterorganicchemistry.com However, the pyrimidine ring system, like other six-membered nitrogen-containing heterocycles such as pyridine, is inherently electron-deficient. youtube.com This deficiency is due to the high electronegativity of the nitrogen atoms, which pull electron density from the ring, deactivating it towards attack by electrophiles. wikipedia.orgyoutube.com Consequently, electrophilic substitution on an unsubstituted pyrimidine ring is significantly more difficult than on benzene (B151609) and often requires harsh reaction conditions. wikipedia.org

Other Chemical Transformations

Dehalogenation Studies of Halogenated Pyrimidines

Dehalogenation refers to chemical reactions that involve the cleavage of a carbon-halogen bond. wikipedia.org For halogenated pyrimidines, this transformation is of interest for both synthetic purposes and in understanding mechanisms of radiation damage in biological systems. One common method of dehalogenation is hydrogenolysis, where the C-X bond is replaced by a C-H bond, a reaction that can be catalyzed. wikipedia.org The rate of dehalogenation is dependent on the carbon-halogen bond strength, with C-Cl bonds being stronger and thus harder to break than C-Br or C-I bonds. wikipedia.org

Another approach involves the use of electropositive metals, which can react with organic halides in a metal-halogen exchange. wikipedia.org Subsequent hydrolysis of the resulting organometallic compound yields the dehalogenated product. wikipedia.org In radiobiology, research has focused on how irradiation can induce dehalogenation in substituted pyrimidines that have been incorporated into DNA, a process that can be mediated by the formation of uracil-5-yl radicals.

Oxidation Reactions of Related Sulfur-Containing Pyrimidine Analogues

To understand the broader reactivity of the pyrimidine core, studies are often conducted on related analogues. The oxidation of sulfur-containing pyrimidines, such as 2-thiouracil (B1096) derivatives, provides insight into the metabolic and chemical stability of such compounds. When 2-thiouracil-5-carboxylic acid, a sulfur analogue of a uracil (B121893) derivative, is treated with an oxidizing agent like hydrogen peroxide, it undergoes oxidation. nih.gov This process can lead to the formation of short-lived intermediates like sulfinic (RSO₂⁻) and sulfonic acids (RSO₃⁻). nih.gov These intermediates are often unstable and can eliminate sulfur dioxide or sulfur trioxide, resulting in an irreversible desulfurization to form the corresponding uracil derivative. nih.gov

In contrast, selenium-containing analogues (selenouracils) show different behavior. Their oxidation can lead to more stable intermediates, such as a diselenide, which can be readily reduced back to the starting material, indicating a reversible process. nih.gov This comparative analysis highlights the unique reactivity imparted by different heteroatoms within the pyrimidine scaffold.

Demethylation Strategies and Their Challenges

The cleavage of the methyl ether groups in this compound is a critical transformation for the synthesis of corresponding hydroxypyrimidines, which are versatile intermediates in medicinal chemistry. The stability of aryl methyl ethers necessitates specific and often harsh conditions for their cleavage. The challenge is further compounded in a molecule like this compound, where the presence of two methoxy (B1213986) groups at different positions (C2 and C4) and a chloro-substituent introduces issues of regioselectivity and potential side reactions.

Research into the demethylation of this and structurally related pyrimidine systems has explored various strategies, primarily centered around the use of strong acids, Lewis acids, and nucleophilic reagents. Each approach presents a unique set of advantages and challenges in terms of yield, selectivity, and substrate compatibility.

Detailed Research Findings

Detailed investigations into the demethylation of chloromethoxypyrimidines provide valuable insights. A notable example is the demethylation of 2-chloro-5-methoxypyrimidine (B1297454), a close structural analog of the title compound. A patented method details the use of hydrobromic acid (HBr) in acetic acid to effectively cleave the methyl ether, yielding 2-chloro-5-hydroxypyrimidine (B58251) patsnap.com. This Brønsted acid-mediated approach proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group chem-station.com.

The reaction conditions are typically robust, requiring reflux for several hours. The process, while effective, can lead to the formation of by-products, such as dihydroxy derivatives, necessitating careful control of reaction parameters and subsequent purification steps like recrystallization to achieve high purity of the target monohydroxylated product patsnap.com.

Alternative strategies mentioned in the literature for aryl ether cleavage include the use of strong Lewis acids like boron tribromide (BBr₃) chem-station.comcommonorganicchemistry.com. BBr₃ is a powerful reagent that forms a complex with the ether oxygen, facilitating the cleavage of the methyl group chem-station.com. While often effective at lower temperatures compared to HBr, BBr₃ is expensive, highly reactive, and moisture-sensitive, which can pose challenges for large-scale synthesis patsnap.comchem-station.com.

Other demethylating agents that have been developed for aryl methyl ethers include aluminum chloride (AlCl₃), thiolates, and hydride reagents like L-selectride chem-station.comcommonorganicchemistry.comgoogle.comresearchgate.netresearchgate.net. Thiolates, for instance, offer a non-acidic pathway for demethylation, which can be advantageous for substrates sensitive to strong acids commonorganicchemistry.com. However, the regioselectivity of these reagents on a dimethoxypyrimidine system with an electron-withdrawing chloro group requires specific investigation. The differential reactivity of the C2 and C4 methoxy groups in this compound is a key challenge, as selective monodemethylation is often a desired synthetic outcome.

Data on Demethylation of a Related Chloromethoxypyrimidine

The following table summarizes the experimental data from the demethylation of 2-chloro-5-methoxypyrimidine using 48% hydrobromic acid, as described in a patent. This data provides a practical example of the conditions and outcomes for demethylating a closely related compound patsnap.com.

| Reagent System | Solvent | Reaction Time (hours) | Reaction Temperature | Product Content (%) | By-product (%) | Yield (%) | Purity (%) |

| 48% HBr (8 eq) / Methionine | Acetic Acid | 5 | Reflux | 80 | 15 | 70 | 98 |

| 48% HBr (3 eq) / Methionine | Acetic Acid | 5 | Reflux | 92 | 5 | 80 | 98 |

| 48% HBr (1.5 eq) / Methionine | Acetic Acid | 5 | Reflux | 96 | 0.5 | 91 | 98 |

This interactive table illustrates the impact of the hydrobromic acid concentration on the reaction efficiency and by-product formation. A lower equivalence of HBr led to a higher conversion to the desired product and minimized the formation of the dihydroxy by-product, resulting in a significantly higher yield patsnap.com. Methionine is added in these reactions, likely to act as a scavenger for any bromine that might be formed, thus preventing unwanted side reactions.

The primary challenges in the demethylation of this compound can be summarized as:

Harsh Reaction Conditions: Many effective demethylating agents require high temperatures and strong acidic or Lewis acidic conditions, which can be incompatible with other functional groups and may lead to degradation chem-station.comcommonorganicchemistry.com.

Regioselectivity: Achieving selective demethylation of either the C2 or C4 methoxy group is a significant hurdle. The electronic environment of the pyrimidine ring, influenced by the chloro- and the other methoxy-substituent, will dictate the relative reactivity of the two positions.

By-product Formation: Over-reaction leading to the demethylation of both methoxy groups to form the dihydroxy pyrimidine is a common issue, as seen in the analog study, which complicates purification and reduces the yield of the desired mono-hydroxy product patsnap.com.

Reagent Cost and Handling: Potent reagents like BBr₃ are costly and hazardous, making their industrial application challenging patsnap.comchem-station.com.

Addressing these challenges requires careful optimization of reaction conditions, including the choice of demethylating agent, solvent, temperature, and reaction time, to favor the desired mono-demethylated product with high selectivity and yield.

Synthesis and Functionalization of Derivatives and Analogues of 5 Chloro 2,4 Dimethoxypyrimidine

Functionalization at the Pyrimidine (B1678525) Ring Positions

The reactivity of the pyrimidine ring is significantly influenced by the positions of its substituents. In 5-Chloro-2,4-dimethoxypyrimidine, the chlorine atom at the C-5 position and the methoxy (B1213986) groups at the C-2 and C-4 positions dictate the regioselectivity of subsequent chemical transformations. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution, particularly at positions activated by electron-withdrawing groups or containing good leaving groups.

Introduction of Diverse Substituents via Substitution Reactions

Halogenated pyrimidines are excellent substrates for a variety of substitution reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. researchgate.net While the C-5 halogen of this compound is generally less reactive towards SNAr compared to halogens at the C-2, C-4, or C-6 positions, it is an ideal handle for metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings are powerful methods for forming new carbon-carbon bonds. libretexts.orgwikipedia.org These reactions typically involve the coupling of an aryl or vinyl halide with an organoboron compound (Suzuki) or a terminal alkyne (Sonogashira). libretexts.orgwikipedia.org For instance, the Suzuki coupling of 2-chloro-4,6-dimethoxypyrimidine (B81016) with various boronic acids demonstrates the feasibility of such transformations on the dimethoxypyrimidine core. researchgate.net By analogy, this compound can be expected to undergo similar couplings to introduce a wide range of aryl, heteroaryl, and alkyl groups at the C-5 position. The general scheme for a Suzuki-Miyaura coupling involves a palladium catalyst, a base, and a suitable solvent system. libretexts.org

Similarly, the Sonogashira reaction provides a direct route to 5-alkynyl-2,4-dimethoxypyrimidines. This reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.orglibretexts.org The resulting alkynyl pyrimidines are versatile intermediates for further synthetic elaborations. researchgate.net

| Reaction Type | Reagents & Conditions | Expected Product |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane/H₂O) | 5-R-2,4-dimethoxypyrimidine (R = aryl, vinyl) |

| Sonogashira Coupling | R-C≡CH, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 5-(R-C≡C)-2,4-dimethoxypyrimidine |

Synthesis of 5-Halogenated Dimethoxypyrimidine Derivatives (e.g., Alkoxy/Aryloxy Analogs)

While the starting material is this compound, the synthesis of other 5-halogenated analogues (e.g., 5-bromo or 5-iodo) is crucial for expanding its synthetic utility, as heavier halogens often exhibit higher reactivity in cross-coupling reactions. A key strategy for modifying the C-5 position is through metal-halogen exchange. For example, treatment of a 5-bromo-2,4-dimethoxypyrimidine (B14629) derivative with an organomagnesium reagent can lead to a regioselective metal-halogen exchange at the C-5 position. conicet.gov.ar The resulting Grignard reagent can then be trapped with various electrophiles to install new functional groups. conicet.gov.ar

This approach allows for the synthesis of a variety of 5-substituted derivatives. For instance, reacting the intermediate organometallic species with aldehydes, acyl chlorides, or other electrophiles can yield a diverse library of compounds. conicet.gov.ar

Furthermore, the synthesis of 5-pyrimidylboronic acids from 5-bromopyrimidines via lithium-halogen exchange followed by reaction with triisopropylborate has been reported. nih.gov This method transforms the halogenated pyrimidine into a versatile building block for subsequent Suzuki cross-coupling reactions. nih.gov Although direct nucleophilic substitution of the C-5 chlorine with alkoxy or aryloxy groups is challenging, these groups can be introduced by first converting the C-5 halogen to a more reactive functional group or by using copper-catalyzed coupling methods.

Derivatization at C-2 and Other Positions

The methoxy groups at the C-2 and C-4 positions are typically less reactive as leaving groups in SNAr reactions compared to halogens at the same positions. However, the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. Studies on related systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, show that the relative reactivity of different leaving groups (chloride vs. sulfone) can be controlled to achieve selective substitution. researchgate.net

While the C-2 and C-4 positions of this compound are occupied by methoxy groups, derivatization at the adjacent C-6 position is a potential pathway for functionalization. If a suitable leaving group were present at C-6, nucleophilic substitution would be expected. In the absence of a leaving group, metalation of the C-6 position followed by reaction with an electrophile could be a viable, albeit less common, strategy. The reactivity at the C-2, C-4, and C-6 positions is generally higher than at C-5 for SNAr, a principle established in studies of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) where nucleophilic attack by amines occurs preferentially at C-4/C-6 over C-2. nih.govbeilstein-journals.orgnih.gov

Formation of Uracil (B121893) and Related Nitrogenous Base Derivatives

A critical transformation of 2,4-dimethoxypyrimidine (B108405) derivatives is their conversion to the corresponding uracil analogues. The two methoxy groups serve as protecting groups for the uracil ring's amide functionalities. Their removal via hydrolysis unmasks the uracil core, a key step in the synthesis of many biologically active molecules. conicet.gov.ar

Hydrolytic Conversion to Substituted Uracils

The conversion of 2,4-dimethoxypyrimidines to uracils is a well-established procedure. This transformation is typically achieved through acid-catalyzed hydrolysis. conicet.gov.ar Following the functionalization of the this compound core at the C-5 position (or other positions), the resulting substituted dimethoxypyrimidine intermediate can be deprotected to yield the final uracil derivative.

A common method involves heating the substituted 2,4-dimethoxypyrimidine in the presence of a strong acid, such as hydrochloric acid (HCl), in a protic solvent like methanol (B129727) (MeOH) or water. conicet.gov.ar This process cleaves the two ether linkages, replacing the methoxy groups with hydroxyl groups, which then tautomerize to the more stable diketo form of the uracil ring. This deprotection step is often high-yielding and is a crucial final step in the synthesis of many complex 5-substituted uracils. conicet.gov.arnih.gov

| Starting Material | Reagents & Conditions | Product |

| 5-R-2,4-dimethoxypyrimidine | HCl, MeOH, reflux | 5-R-Uracil |

One-Pot Synthetic Protocols for Uracil Analogues

To improve synthetic efficiency, reduce waste, and avoid purification of intermediates, one-pot reaction protocols are highly desirable. Such procedures have been successfully developed for the synthesis of substituted uracils from related chlorodimethoxypyrimidine isomers. researchgate.net

For example, a three-step, one-pot reaction has been reported for the synthesis of 6-substituted uracils starting from 6-chloro-2,4-dimethoxypyrimidine. researchgate.net This sequence involves:

An initial SRN1 reaction to form a stannylpyrimidine intermediate.

A palladium-catalyzed Stille cross-coupling reaction with an electrophile.

An in-situ acid hydrolysis of the resulting 6-substituted-2,4-dimethoxypyrimidine to afford the final 6-substituted uracil. researchgate.net

Similarly, a two-step sequence starting from 5-bromo-6-halo-2,4-dimethoxypyrimidine has been used to prepare 5,6-disubstituted uracils without the need to isolate the intermediate functionalized dimethoxypyrimidine. conicet.gov.ar This process involves a regioselective bromine-magnesium exchange at the C-5 position, reaction with an electrophile, followed by a subsequent substitution at C-6 and a final hydrolysis step. conicet.gov.ar These examples strongly suggest that analogous one-pot or sequential multi-step, single-purification protocols could be developed for this compound, providing a rapid and efficient entry into diverse libraries of 5-substituted uracil analogues.

Exploration of Novel C-5 Substituted Uracil Structures

The C-5 position of the pyrimidine ring is a critical site for chemical modification to produce analogues with significant biological activities. Halogenated pyrimidines, such as this compound, are valuable precursors for introducing a wide range of functional groups at this position. The subsequent hydrolysis of the methoxy groups at the C-2 and C-4 positions provides a straightforward route to the corresponding uracil derivatives.

A primary strategy for functionalizing the C-5 position involves transition metal-catalyzed cross-coupling reactions. Methodologies like the Stille and Heck reactions are employed to form new carbon-carbon bonds on C-5 halogenated pyrimidines. conicet.gov.ar For instance, Stille reactions using organostannanes can introduce aryl and alkenyl groups. conicet.gov.ar This approach is foundational in creating diverse libraries of C-5 substituted uracils.

Furthermore, the conversion of C-5 halogenated pyrimidines into other reactive intermediates opens up additional synthetic possibilities. For example, related 5-substituted dichloropyrimidines can be converted into 5-ethynylpyrimidine (B139185) derivatives. nih.gov This 5-ethynyl group serves as a versatile chemical handle for further transformations, such as halosulfonylation reactions, to yield novel 5-(1-halo-2-sulfonylvinyl)uracil analogues. fiu.edu These reactions demonstrate how the initial C-5 chloro-substituent is a gateway to a variety of complex uracil structures.

The general pathway involves two key stages:

C-5 Functionalization : Introduction of a new substituent at the C-5 position of the 2,4-dimethoxypyrimidine core via methods such as cross-coupling.

Demethylation : Hydrolysis of the C-2 and C-4 methoxy groups to unmask the uracil scaffold.

| Precursor | Reaction Type | Resulting C-5 Substituent | Reference |

| 5-Halopyrimidine | Stille Coupling | Aryl, Alkenyl | conicet.gov.ar |

| 5-Halopyrimidine | Heck Coupling | Alkenyl | conicet.gov.ar |

| 5-(1-chlorovinyl)-2,4-dichloropyrimidine | Elimination | Ethynyl | nih.gov |

| 5-Ethynyluracil Precursor | Halosulfonylation | (1-halo-2-sulfonyl)vinyl | fiu.edu |

Construction of Fused and Bridged Heterocyclic Systems

This compound and its close derivatives are instrumental in building more complex molecular architectures, including fused and bridged heterocyclic systems. These advanced structures are often pursued for their potential applications in medicinal chemistry and materials science.

Multicomponent Reactions Leading to Pyrimidoquinolines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This approach aligns with the principles of green chemistry by minimizing steps and waste.

A notable application involving a pyrimidine core is the microwave-assisted, one-pot synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. rsc.org This reaction utilizes 6-amino-2,4-dimethoxypyrimidine, a derivative of the parent compound, which reacts with various aromatic aldehydes and dimedone in the presence of glacial acetic acid. rsc.org The process is notable for being metal-free, having short reaction times, and producing high yields of the fused heterocyclic system without the need for extensive purification. rsc.org

The general reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Class |

| 6-Amino-2,4-dimethoxypyrimidine | Aromatic Aldehyde | Dimedone | Glacial Acetic Acid | 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one |

Synthesis of Anilino- and Triazine-Substituted Pyrimidines

The pyrimidine scaffold can be further elaborated by attaching other heterocyclic or functional groups, such as anilino and triazine moieties.

Anilino-Substituted Pyrimidines:

The synthesis of anilino-substituted pyrimidines often relies on the reactivity of chloropyrimidines toward nucleophilic aromatic substitution (SNAr). In this reaction, an aniline (B41778) derivative displaces a chlorine atom on the pyrimidine ring. By using differently substituted anilines, a variety of analogues can be prepared. nih.gov The reaction is typically facilitated by catalytic amounts of acid. nih.gov

Research has shown that various anilines, including those with electron-donating and electron-withdrawing groups, can be successfully coupled to a chloropyrimidine core. nih.gov This modular approach allows for systematic exploration of structure-activity relationships.

Triazine-Substituted Pyrimidines:

The construction of molecules containing both pyrimidine and triazine rings can be achieved through sequential nucleophilic substitution on a triazine precursor, most commonly cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on cyanuric chloride exhibit differential reactivity, allowing for their stepwise replacement by different nucleophiles. nih.gov

A synthetic strategy involves using an amino-pyrimidine, such as 6-amino-2,4-dimethoxypyrimidine, as one of the nucleophiles. This reaction creates a covalent bond between the pyrimidine and triazine rings. Other nucleophiles, like alkoxides or other amines, can be used to displace the remaining chlorine atoms on the triazine ring, leading to highly substituted, bridged heterocyclic systems. nih.gov

The stepwise nature of this synthesis is outlined in the following table:

| Triazine Precursor | Step 1 Nucleophile | Intermediate | Step 2 Nucleophile | Product |

| Cyanuric Chloride | Amino-pyrimidine | 2-Chloro-4-(pyrimidinylamino)-6-chloro-1,3,5-triazine | Methoxide (B1231860) | 2-Methoxy-4-(pyrimidinylamino)-6-chloro-1,3,5-triazine |

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization Methods in Mechanistic and Structural Elucidation

Spectroscopic techniques are indispensable tools for confirming the identity and purity of 5-Chloro-2,4-dimethoxypyrimidine, as well as for elucidating the structures of its reaction products and derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise arrangement of atoms within a molecule. In the context of this compound and related structures, both ¹H and ¹³C NMR are employed.

For pyrimidine (B1678525) derivatives, the chemical shifts in ¹³C NMR are particularly informative. For instance, in C-2 and C-4 methoxy-substituted pyrimidines, the C-2 carbon with an OCH₃ group typically resonates at approximately 165 ppm, while the C-4 carbon with the same substituent is found further downfield, at over 170 ppm. cdnsciencepub.com The chemical shifts of the methoxy (B1213986) groups themselves are also characteristic and can aid in assigning the structure of alkylated derivatives. cdnsciencepub.com Two-dimensional NMR techniques, such as HSQC and HMBC, provide further confirmation by showing correlations between protons and carbons, which is invaluable for the structural characterization of complex heterocyclic systems. ipb.pt

Here is a table showing typical ¹H NMR chemical shifts for a related pyrimidine derivative, which helps in the structural assignment of similar compounds.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-5 proton | 6.79 | d | 6.0 |

| C-6 proton | 8.12 | d | 6.0 |

| OCH₃ | 3.89 | s | |

| SCH₃ | 2.50 | s | |

| Data for 2-Methoxy-4-methylthiopyrimidine. cdnsciencepub.com |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which provides clues about its structure. tutorchase.comchemguide.co.uk When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M+•) that can break down into smaller, charged fragments. libretexts.org The pattern of these fragments is often unique to a specific compound.

The molecular formula of this compound is C₆H₇ClN₂O₂, giving it a molecular weight of approximately 174.58 g/mol . chemscene.com In a mass spectrum, a peak corresponding to this mass would be expected for the molecular ion. The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. tutorchase.comlibretexts.org For pyrimidine derivatives, fragmentation can involve the loss of substituents like the methoxy groups or cleavage of the pyrimidine ring itself. Analyzing the mass-to-charge ratio (m/z) of these fragments helps to confirm the initial structure. tutorchase.com

Below is a table detailing the molecular formula and weight of this compound.

| Property | Value |

| Molecular Formula | C₆H₇ClN₂O₂ |

| Molecular Weight | 174.58 |

| Data sourced from ChemScene. chemscene.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. libretexts.org Each type of bond (e.g., C=O, C-N, C-Cl) vibrates at a characteristic frequency.

For this compound, one would expect to see absorption bands corresponding to the various bonds within the molecule. The C-Cl stretching vibration for alkyl halides typically appears in the range of 850-550 cm⁻¹. libretexts.org The C-O bonds of the methoxy groups would also have characteristic stretches. libretexts.org The pyrimidine ring itself will show a series of complex absorptions in the fingerprint region (generally 1500-700 cm⁻¹), which are characteristic of the molecule as a whole. libretexts.org While a detailed spectrum for this compound is not provided in the search results, the general regions for key functional groups are well-established in the literature. libretexts.orglibretexts.orgpressbooks.pub

The following table summarizes the expected IR absorption regions for the key functional groups in this compound.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C-Cl Stretch | 850 - 550 |

| C-O Stretch (Ether) | 1300 - 1000 |

| Aromatic C-N Stretch | 1350 - 1250 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Alkyl) | 3000 - 2850 |

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental data, providing insights into the behavior of molecules at an atomic level.

Molecular Docking Simulations for Ligand-Target Interactions (for Derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is particularly relevant for the derivatives of this compound, which are being investigated for their potential as therapeutic agents. researchgate.netjocpr.com

For example, derivatives of 2,4-disubstituted pyrimidines have been studied as potential inhibitors of enzymes like thymidylate synthase and various kinases. jocpr.comnih.gov Docking studies can reveal how these molecules fit into the active site of a target protein and identify key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to their binding affinity. researchgate.netd-nb.info For instance, molecular docking of pyrimidine derivatives has shown favorable interactions with the active sites of enzymes, with calculated binding affinities indicating stable complexes. researchgate.net These computational predictions help in the rational design of more potent and selective inhibitors. jocpr.com

The table below presents results from a molecular docking study of pyrimidine derivatives against different microbial proteins, showcasing the binding affinities.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| Derivative 4 | Bacillus subtilis | -7.2 |

| Derivative 5 | A. niger | -5.7 |

| Data from a study on related pyrimidine derivatives. researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and predict the reactivity of molecules. nih.gov These calculations can provide information about molecular orbital energies, charge distribution, and the stability of different conformations.

For halogenated pyrimidines, quantum chemical methods have been used to calculate properties like ionization cross-sections, which are important for understanding their behavior under electron impact. nih.gov Such calculations can also be used to predict the sites of electrophilic or nucleophilic attack, guiding the synthesis of new derivatives. For instance, understanding the electronic properties of the pyrimidine ring can help in predicting the outcome of substitution reactions. researchgate.net

Theoretical Mechanistic Studies of Reaction Pathways

Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms involving pyrimidine derivatives. Theoretical studies, often employing quantum chemical calculations, offer deep insights into reaction pathways, transition states, and the electronic factors that govern reactivity.

One of the key reaction types studied for chloro-dimethoxypyrimidines is the radical nucleophilic substitution (S(RN)1) mechanism. The synthesis of 6-substituted 2,4-dimethoxypyrimidines from 6-chloro-2,4-dimethoxypyrimidine proceeds via this pathway. researchgate.net Theoretical considerations suggest that for substrates like 6-chloro-2,4-dimethoxypyrimidine, which form radical anion intermediates with a low-energy lowest unoccupied molecular orbital (LUMO), the fragmentation of the radical anion is less favorable, leading to straightforward substitution products. researchgate.net

Quantum chemical computations have been extensively used to model the reactivity of the pyrimidine ring. For instance, studies on pyrimidine ring-opening reactions have mapped the potential energy surface for the reaction between a pyrimidine, trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), and an aniline (B41778). nih.gov These calculations identified the Gibbs free energies of transition states for nucleophilic attack at different positions (C6 and C2), revealing a kinetic selectivity that favors one site over the other. nih.gov Such studies highlight how computational models can predict regioselectivity in pyrimidine functionalization.

Furthermore, theoretical investigations into the chlorination of pyrimidine bases have identified the most reactive sites for electrophilic attack. nih.gov Using quantum chemical computations, it was determined that the C5 position is a highly reactive site for many pyrimidine compounds. nih.gov These models help in understanding the structure-reactivity relationships and the role of different atomic positions within the pyrimidine core during reactions like halogenation. nih.gov

The electronic nature of substituents on the pyrimidine ring plays a crucial role in directing reaction outcomes, a phenomenon that can be rationalized through theoretical models. For example, in reactions of 2-substituted 4,6-dimethoxy-5-nitropyrimidines with methylhydrazine, the electron-donating character of the substituent at the 2-position influences the stability of the transition state. oregonstate.edu Strong electron-donating groups like methoxy or dimethylamino destabilize the negatively charged transition state required for an "anomalous" methyl shift, thus favoring a more direct substitution pathway. oregonstate.edu

Complex multi-component reactions for the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have also been scrutinized using theoretical methods. acs.org These computational studies help to dissect the reaction mechanism into elementary steps, including Knoevenagel condensation, Michael addition, and cyclization, providing a comprehensive understanding of how these complex structures are formed. acs.org

Crystal Structure Analysis and Hirshfeld Surface Characterization (for Derivatives)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules. While the specific crystal structure of this compound is not detailed in the searched literature, the analysis of closely related derivatives provides significant insight into the structural properties and intermolecular interactions characteristic of this class of compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈ClN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.066(3) |

| b (Å) | 12.775(8) |

| c (Å) | 12.587(8) |

| β (°) | 94.060(8) |

| Volume (ų) | 812.5(9) |

| Z | 4 |

Data sourced from references researchgate.netresearchgate.net.

In the crystal lattice of this derivative, intermolecular N—H⋯N hydrogen bonds are crucial, linking the molecules into chains. researchgate.net This demonstrates the importance of hydrogen bonding in dictating the supramolecular architecture of aminosubstituted chlorodimethoxypyrimidines.

Hirshfeld Surface Analysis

Studies on various pyrimidine derivatives consistently show the prevalence of specific intermolecular contacts. mdpi.comdoaj.org For instance, in the crystal structures of several pyrazolo[3,4-d]pyrimidine derivatives, Hirshfeld analysis revealed that H···H and C···H/H···C contacts are the major contributors to intermolecular interactions. mdpi.com Similarly, for 2,4,6-triaminopyrimidine-1,3-diium dinitrate, O···H/H···O interactions were found to be the most significant, accounting for over half of the total contacts. iucr.org

| Interaction Type | 2,4,6-triaminopyrimidine-1,3-diium dinitrate (%) iucr.org | Pyrazolo[3,4-d]pyrimidine Derivatives (Dominant Contacts) mdpi.com |

|---|---|---|

| O···H / H···O | 53.2 | - |

| N···H / H···N | 12.5 | - |

| C···H / H···C | 9.6 | Major |

| H···H | - | Major |

This type of analysis is crucial for crystal engineering, as it allows researchers to understand and predict how molecules will assemble in the solid state. By identifying the key intermolecular synthons, such as the commonly observed R²₂(8) ring motif in co-crystals of aminopyrimidines and carboxylic acids, it is possible to design new materials with desired structural properties. acs.org The combination of single-crystal X-ray diffraction and Hirshfeld surface analysis provides a comprehensive picture of the structural chemistry of pyrimidine derivatives, highlighting the subtle interplay of forces that governs their solid-state architecture. doaj.orgnih.gov

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

While established methods for the synthesis of substituted pyrimidines exist, future research will increasingly prioritize the development of green and sustainable synthetic pathways. Traditional methods often rely on harsh reagents like phosphorus oxychloride for chlorination steps. The focus is shifting towards creating more economical, safe, and environmentally benign processes applicable to industrial-scale production.

Key areas for future investigation include:

Green Chemistry Approaches: Exploring the use of milder, non-toxic reagents and recyclable catalysts. This includes developing solvent-free reaction conditions or utilizing greener solvents like water or ionic liquids.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of 5-Chloro-2,4-dimethoxypyrimidine and its derivatives. This technology offers improved safety, better reaction control, higher yields, and easier scalability compared to traditional batch processing.

Microwave-Assisted Synthesis: Further investigation into microwave-assisted reactions, which has been shown to accelerate the synthesis of related pyrimidine (B1678525) structures, can lead to shorter reaction times and increased energy efficiency rsc.org.

Catalytic Methods: Developing novel catalytic systems for the key reaction steps, such as C-H activation or more efficient chlorination/methoxylation reactions, could significantly reduce waste and improve atom economy.

These advancements aim to make the synthesis of this important building block more efficient and sustainable, aligning with the growing demand for green chemistry in the fine chemical and pharmaceutical industries google.com.

Unveiling New Reactivity Patterns and Selective Transformations

A deeper understanding of the reactivity of this compound is crucial for its utility as a versatile chemical scaffold. The electronic properties of the pyrimidine ring, influenced by the two methoxy (B1213986) groups and the chlorine atom, dictate its behavior in chemical reactions. Future studies will likely focus on systematically exploring its reactivity with a broad range of reagents under various conditions.

Promising research avenues include:

Regioselective Substitutions: While nucleophilic aromatic substitution is a known reaction for chloropyrimidines, a systematic study on the regioselectivity of this compound with diverse nucleophiles is needed nih.gov. Understanding the directing effects of the existing substituents will allow for precise and controlled synthesis of polysubstituted pyrimidine derivatives nih.gov.

Cross-Coupling Reactions: The application of modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) using the chlorine atom as a handle is a significant area for exploration. This would enable the introduction of a wide variety of carbon-based and heteroatomic substituents at the C5-position, vastly expanding the chemical space accessible from this starting material biomedpharmajournal.org.

Metal-Catalyzed C-H Functionalization: Investigating the direct functionalization of the C-H bond on the pyrimidine ring offers an atom-economical alternative to traditional cross-coupling methods, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: Employing photoredox catalysis to unlock novel reaction pathways and access previously inaccessible derivatives under mild conditions.

By systematically charting its reactivity, chemists can more effectively utilize this compound as a building block for complex molecules with tailored properties nbinno.com.

Advanced Computational Approaches for Structure-Function Relationships and Drug Design

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For this compound and its derivatives, advanced computational methods can accelerate the design-synthesis-testing cycle, reduce costs, and provide profound insights into molecular interactions.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of pyrimidine derivatives with their biological activities. This can help predict the potency of new compounds before they are synthesized.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of pyrimidine-based ligands when bound to biological targets, such as enzymes or receptors. This can reveal key information about binding stability and the role of conformational changes.

Pharmacophore Modeling and Virtual Screening: Creating pharmacophore models based on known active pyrimidine derivatives to screen large virtual libraries of compounds, identifying new potential hits for specific biological targets.

Machine Learning and Artificial Intelligence (AI): Applying AI algorithms to analyze large datasets of chemical structures and biological activity data to identify novel patterns, predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and propose new molecular designs with high potential for success nih.gov.

The table below summarizes key computational parameters for the parent compound, which serve as a baseline for designing future derivatives.

| Computational Property | Predicted Value | Significance in Drug Design |

| Molecular Weight | 174.58 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred. |

| LogP | 1.1472 | Measures lipophilicity, affecting solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 44.24 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Acceptors | 4 | Indicates the potential for forming hydrogen bonds with a biological target. |

| Hydrogen Bond Donors | 0 | Indicates the potential for forming hydrogen bonds with a biological target. |

| Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule. |

| Data sourced from ChemScene chemscene.com |

By leveraging these advanced computational tools, researchers can more rationally design derivatives of this compound with optimized properties for specific therapeutic or material applications researchgate.netdovepress.com.

Exploration of Emerging Biological Activities and Material Science Applications

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates . While derivatives have been explored for certain activities, the full potential of this compound as a precursor for novel bioactive compounds remains largely untapped.

Future research should broaden the scope of biological screening to include:

Kinase Inhibition: The pyrimidine framework is central to many kinase inhibitors used in oncology . Derivatives should be screened against diverse kinase families implicated in cancer and inflammatory diseases, such as VEGFR-2 nih.gov.

Antiviral and Antiparasitic Agents: Given the established role of pyrimidines in antiviral therapies, new libraries based on the 5-chloro-2,4-dimethoxy scaffold should be tested against a range of viruses . Furthermore, trisubstituted pyrimidines have shown promise as antimalarial agents by inhibiting plasmodial kinases like PfGSK3 and PfPK6, suggesting a clear path for further investigation nih.gov.

Antifungal and Antibacterial Agents: There is a constant need for new antimicrobial agents due to rising drug resistance. Pyrimidine derivatives have shown potential as both antifungal and antibacterial compounds, warranting further exploration biomedpharmajournal.orgnih.gov.

Central Nervous System (CNS) Targets: The physicochemical properties of pyrimidine derivatives can be tuned to allow for blood-brain barrier penetration, opening up possibilities for developing agents that act on CNS targets for neurodegenerative diseases or psychiatric disorders.

In material science , the reactivity of the pyrimidine ring suggests potential applications beyond medicine. The related compound 5-chloro-2,4,6-trifluoropyrimidine (B1583448) has been used in the reactive dye industry nih.gov. This suggests that derivatives of this compound could be explored for applications in:

Organic Electronics: As building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where nitrogen-containing heterocycles are often used to tune electronic properties.

Functional Polymers: Incorporation of the pyrimidine unit into polymer backbones or as side chains to create materials with specific thermal, optical, or metal-chelating properties.

By systematically exploring these diverse biological and material avenues, the translational potential of this compound can be fully realized, leading to the development of novel therapeutics and advanced materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.